Maltose

Descripción

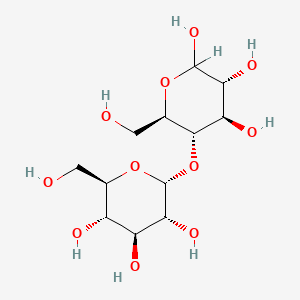

Structure

2D Structure

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-PICCSMPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018093 | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69-79-4, 16984-36-4 | |

| Record name | Maltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

102-103 °C | |

| Record name | Maltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Maltose: an Overview of Its Biochemical Significance

Structural Biochemistry of Maltose (B56501)

This compound is a disaccharide composed of two α-D-glucose units. byjus.comallen.in These two monosaccharides are linked together through a specific type of covalent bond. byjus.com

Glycosidic Linkage Configuration (α-1,4 glycosidic bond)

The two glucose units in this compound are joined by an α-1,4 glycosidic bond. byjus.comallen.inCurrent time information in San Francisco, CA, US.turito.com This linkage is formed between the carbon 1 (C1), which is the anomeric carbon, of the first glucose molecule and the carbon 4 (C4) of the second glucose molecule. byjus.comallen.inturito.com The "α" designation indicates the stereochemistry of the glycosidic bond at the anomeric carbon of the first glucose unit. turito.com In this configuration, the hydroxyl group on the anomeric carbon is in the alpha position, typically depicted below the plane of the sugar ring. khanacademy.org

This compound as a Reducing Sugar and Mutarotation

This compound is classified as a reducing sugar. wikipedia.orgbyjus.comallen.inturito.com This property arises because one of the glucose units in this compound has a free anomeric carbon that is not involved in the glycosidic bond. wikipedia.orgbyjus.com This free anomeric carbon can exist in equilibrium with its open-chain aldehyde form in aqueous solutions. byjus.comlibretexts.org The presence of this potential aldehyde group allows this compound to act as a reducing agent in chemical tests, such as Benedict's and Tollens' tests. byjus.comallen.in

Comparison with Other Disaccharides (Sucrose, Lactose (B1674315), Cellobiose)

This compound is one of several biologically important disaccharides. Comparing its structure and properties with others like sucrose (B13894), lactose, and cellobiose (B7769950) highlights key biochemical distinctions.

| Disaccharide | Constituent Monosaccharides | Glycosidic Linkage | Reducing Sugar? | Mutarotation? |

| This compound | Glucose + Glucose | α-1,4 | Yes wikipedia.orgbyjus.comallen.inturito.com | Yes wikipedia.orgbyjus.comturito.comvedantu.com |

| Sucrose | Glucose + Fructose (B13574) | α,β-1,2 | No wikipedia.orgvedantu.com | No vedantu.com |

| Lactose | Galactose + Glucose | β-1,4 | Yes libretexts.orgvedantu.com | Yes libretexts.orgvedantu.com |

| Cellobiose | Glucose + Glucose | β-1,4 | Yes libretexts.orglibretexts.org | Yes libretexts.orglibretexts.org |

Sucrose, unlike this compound, is a non-reducing sugar because the glycosidic bond involves the anomeric carbons of both the glucose and fructose units, preventing the formation of a free aldehyde or ketone group. libretexts.orgvedantu.com Lactose, found in milk, is composed of galactose and glucose linked by a β-1,4 glycosidic bond and is a reducing sugar that undergoes mutarotation. libretexts.orgvedantu.comlibretexts.org Cellobiose, a disaccharide obtained from the hydrolysis of cellulose, consists of two glucose units linked by a β-1,4 glycosidic bond. byjus.comlibretexts.orglibretexts.org Like this compound, cellobiose is a reducing sugar and exhibits mutarotation, but the difference in the anomeric configuration of the glycosidic bond (beta in cellobiose vs. alpha in this compound) results in dramatically different biological properties, such as digestibility by humans. libretexts.org

Occurrence and Biological Context

This compound is not typically found in large quantities freely in nature. wikipedia.org Its occurrence is primarily linked to the breakdown of larger carbohydrates, particularly starch. wikipedia.orgstudysmarter.co.uk

Formation from Starch Hydrolysis

A primary source of this compound is the enzymatic hydrolysis of starch. wikipedia.orgtestbook.comstudysmarter.co.ukturito.com Starch, a polysaccharide, is a polymer of glucose units linked primarily by α-1,4 glycosidic bonds. alliedacademies.org Enzymes called amylases, such as alpha-amylase and beta-amylase, break down the long chains of starch into smaller units. wikipedia.orgstudysmarter.co.uk Beta-amylase, for instance, cleaves off two glucose units at a time from the non-reducing end of the starch molecule, yielding this compound. wikipedia.org This process is crucial in various biological systems and industrial applications. studysmarter.co.ukalliedacademies.org

Presence in Microorganisms (Yeast, Bacteria)

This compound metabolism is a well-studied process in various microorganisms, particularly in yeast like Saccharomyces cerevisiae and in bacteria such as Escherichia coli. In S. cerevisiae, this compound serves as a primary carbon source during processes like beer fermentation and bread dough leavening. nih.gov The ability of yeast to utilize this compound is linked to specific genetic loci, known as MAL loci (MAL1-4 and MAL6). oup.comftb.com.hrd-nb.info Each active MAL locus typically contains genes encoding a this compound permease for transport into the cell, a maltase enzyme (α-glucosidase) for hydrolysis, and a transcriptional activator. oup.comftb.com.hrd-nb.info this compound is transported into the yeast cell via a this compound/proton symporter and is subsequently hydrolyzed into two glucose molecules by intracellular maltase. oup.comftb.com.hr These glucose units then enter the glycolytic pathway. nih.govftb.com.hr this compound metabolism in S. cerevisiae is subject to regulation mechanisms, including induction by this compound and repression and inactivation by glucose. ftb.com.hr Research indicates that glucose can repress the synthesis of maltase enzyme and this compound transporters. ftb.com.hrtandfonline.com Studies have also explored the role of regulatory proteins, such as Tup1, in the glucose repression of this compound metabolism in baker's yeast. d-nb.info

In bacteria, the catabolism of this compound and maltodextrins is often controlled by a regulon, such as the mal regulon in Escherichia coli. wikipedia.orgnih.gov This regulon comprises genes involved in the uptake and metabolism of these sugars. wikipedia.orgnih.gov In E. coli, the mal regulon's expression is regulated by the transcriptional activator protein MalT. wikipedia.orgcaister.com MalT, in conjunction with maltotriose (B133400) and ATP, is essential for the transcription of mal genes. caister.com The mal regulon includes genes encoding enzymes like amylomaltase (MalQ) and maltodextrin (B1146171) phosphorylase (MalP), which are involved in the degradation of this compound and maltodextrins to glucose and glucose-1-phosphate. nih.govcaister.comuri.edu Transport of this compound and maltodextrins into E. coli involves an ATP-binding cassette (ABC) transporter system. nih.govuri.edu this compound metabolism in bacteria can be interconnected with glycogen (B147801) and trehalose (B1683222) metabolism, forming a dynamic network important for bacterial viability. researchgate.net Studies in Escherichia coli O157:H7 have shown that this compound catabolism can provide a competitive advantage in the mouse intestine. uri.edu

Table 1: Key Enzymes in this compound Metabolism in Microorganisms

| Organism | Enzyme Name | Function |

| Saccharomyces cerevisiae | Maltase (α-glucosidase) | Hydrolyzes this compound into two glucose molecules. oup.comftb.com.hr |

| Saccharomyces cerevisiae | This compound Permease | Transports this compound into the cell. oup.comftb.com.hr |

| Escherichia coli | Amylomaltase (MalQ) | Involved in this compound and maltodextrin degradation. nih.govcaister.comuri.edu |

| Escherichia coli | Maltodextrin Phosphorylase (MalP) | Involved in this compound and maltodextrin degradation. nih.govcaister.comuri.edu |

Role in Animal Digestion

In animals, the digestion of carbohydrates, including starch, leads to the production of this compound. Starch digestion begins in the mouth in some animals with salivary amylase and continues in the small intestine with pancreatic amylase. opentextbc.calumenlearning.comoregonstate.educationrsc.org Amylase breaks down starch into smaller polysaccharides, oligosaccharides, and the disaccharide this compound. opentextbc.calumenlearning.comoregonstate.educationrsc.org

The primary site for this compound digestion in animals is the small intestine. oregonstate.educationcabidigitallibrary.org Enzymes called maltases, which are located in the brush border of the small intestinal wall, hydrolyze this compound into two molecules of glucose. opentextbc.calumenlearning.combritannica.comsavemyexams.comlumenlearning.com This hydrolysis is a crucial step as monosaccharides, like glucose, are the primary form of carbohydrates absorbed by the intestinal epithelium. opentextbc.caoregonstate.educationcolostate.edu Maltase is a membrane-bound disaccharidase attached to the cell-surface membranes of the epithelial cells lining the small intestine. savemyexams.com

The glucose produced from this compound hydrolysis is then absorbed across the intestinal epithelium into the bloodstream. lumenlearning.comlumenlearning.comcolostate.edu This absorption primarily occurs via sodium-dependent glucose transporters (SGLT1) located in the brush border membrane of enterocytes. colostate.edu This co-transport mechanism couples the movement of glucose with sodium ions into the cell. colostate.edu

Research using isolated loops of the rat small intestine has investigated the membrane hydrolysis of this compound and the subsequent absorption of glucose. researchgate.netidsi.md These studies have shown that the rate of glucose absorption from this compound hydrolysis is comparable to the absorption rate of free glucose solutions. researchgate.net The efficiency of glucose absorption derived from disaccharide hydrolysis can be high, particularly at lower this compound concentrations. researchgate.net Dietary carbohydrate content can influence this compound hydrolysis and glucose absorption in the small intestine. idsi.md High-carbohydrate diets have been shown to increase this compound hydrolysis and glucose absorption, while carbohydrate-free diets significantly decrease these processes. idsi.md

Table 2: Key Enzymes in this compound Digestion in Animals

| Enzyme Name | Location in Digestive System | Substrate | Product(s) |

| Amylase | Mouth (some species), Pancreas, Small Intestine | Starch, Glycogen | This compound, Oligosaccharides, Limit Dextrins opentextbc.calumenlearning.comoregonstate.educationrsc.org |

| Maltase | Brush Border of Small Intestine | This compound | Glucose opentextbc.calumenlearning.combritannica.comsavemyexams.comlumenlearning.com |

Maltose Biosynthesis and Catabolism

Enzymology of Maltose (B56501) Formation

The biosynthesis of this compound primarily occurs through the enzymatic degradation of larger polysaccharides, most notably starch. This process is fundamental in various organisms, from plants to animals, for mobilizing stored glucose.

The initial and most significant pathway for this compound production is the hydrolysis of starch, a polymer of glucose. This breakdown is catalyzed by a class of enzymes known as amylases. britannica.com Starch itself is composed of two types of molecules: amylose, a linear chain of glucose units linked by α-1,4 glycosidic bonds, and amylopectin, a branched structure with both α-1,4 and α-1,6 glycosidic linkages. rsc.orglongchangextracts.com

Alpha-amylase (α-amylase) , also known as endoamylase, acts by randomly cleaving the internal α-1,4 glycosidic bonds within the starch chain. longchangextracts.comresearchgate.net This action breaks down the large polysaccharide into smaller oligosaccharides, including this compound, maltotriose (B133400), and, in the case of amylopectin, α-limit dextrins which contain the α-1,6 branch points. longchangextracts.comrcsb.org In humans, α-amylase is present in saliva (ptyalin) and is also secreted by the pancreas into the small intestine, playing a key role in the initial stages of carbohydrate digestion. britannica.comtaylorandfrancis.com

Beta-amylase (β-amylase) , or exoamylase, functions differently. It sequentially cleaves α-1,4 glycosidic bonds from the non-reducing end of the starch chain, producing this compound units one at a time. longchangextracts.comwikipedia.org Because it cannot bypass the α-1,6 linkages in amylopectin, its action results in the production of this compound and a large residual molecule known as a β-limit dextrin. longchangextracts.com Beta-amylases are predominantly found in plants, bacteria, and fungi. britannica.com

The coordinated action of these amylases is essential for the efficient conversion of starch into this compound.

| Enzyme | Type | Action on Starch | Primary Products |

| Alpha-amylase | Endoamylase | Randomly cleaves internal α-1,4 glycosidic bonds | This compound, Maltotriose, α-limit dextrins |

| Beta-amylase | Exoamylase | Sequentially cleaves α-1,4 glycosidic bonds from the non-reducing end | This compound, β-limit dextrin |

In addition to starch hydrolysis, this compound can also be synthesized de novo by the enzyme This compound synthase (EC 2.4.1.139). This enzyme catalyzes the conversion of two molecules of α-D-glucose-1-phosphate into this compound and two molecules of orthophosphate. wikipedia.orgnih.gov Research on spinach has shown that this enzyme can be purified and is competitively inhibited by ATP and orthophosphate. nih.gov The reaction mechanism is thought to involve a glucose-enzyme intermediate in a double displacement reaction. nih.gov this compound synthase belongs to the family of glycosyltransferases. wikipedia.org

This compound Catabolic Pathways

The breakdown of this compound, or catabolism, is a critical step for releasing glucose that can be used by cells for energy production. This process occurs through several distinct enzymatic pathways.

The most common pathway for this compound catabolism is hydrolysis, a reaction catalyzed by enzymes broadly known as maltases , which are a type of α-D-glucosidase (EC 3.2.1.20). wikipedia.orgbyjus.com These enzymes cleave the α-1,4 glycosidic bond in this compound, yielding two molecules of D-glucose. britannica.comwikipedia.orglibretexts.org

In vertebrates, including humans, maltase activity is primarily located in the brush border of the small intestine. wikipedia.orgbyjus.com Several different maltase enzymes contribute to this process. wikipedia.org The digestion of starch requires the synergistic action of luminal α-amylases and four membrane-bound maltases, which are also described as α-glucosidases because they digest linear starch oligosaccharides to glucose. taylorandfrancis.comwikipedia.org Two of these maltase activities are associated with the sucrase-isomaltase (SI) enzyme complex, while the other two are part of the maltase-glucoamylase (MGAM) complex. wikipedia.orgwikipedia.orgpnas.org Maltase-glucoamylase is particularly important for the final step in the digestion of linear portions of starch. pnas.org

| Enzyme/Complex | Location | Function in this compound Catabolism |

| Maltase-glucoamylase (MGAM) | Intestinal brush border | Hydrolyzes this compound and other linear oligosaccharides to glucose. wikipedia.orgpnas.org |

| Sucrase-isomaltase (SI) | Intestinal brush border | Possesses maltase activity, contributing to this compound hydrolysis. wikipedia.orgwikipedia.org |

| Acid alpha-glucosidase (GAA) | Lysosomes | Breaks down glycogen (B147801) into glucose. wikipedia.orgbyjus.com |

The two glucose molecules produced from the hydrolysis of this compound are readily absorbed by the intestinal cells and enter the bloodstream. youtube.com From there, they are transported to various tissues to be used for energy. The primary metabolic pathway for glucose utilization is glycolysis . wikipedia.org

In the first step of glycolysis, glucose is phosphorylated by the enzyme hexokinase to form glucose-6-phosphate. wikipedia.org This reaction consumes one molecule of ATP and serves to trap glucose within the cell. wikipedia.org Glucose-6-phosphate is a central metabolite that then proceeds through the remaining steps of the glycolytic pathway. libretexts.org Glycolysis ultimately converts one molecule of glucose into two molecules of pyruvate, with a net production of ATP and NADH, which are essential energy carriers for the cell. wikipedia.org The glucose derived from this compound directly enters this fundamental energy-yielding pathway. studysmarter.co.uk

An alternative catabolic pathway for this compound exists in some bacteria, such as Lactobacillus brevis, which utilizes the enzyme This compound phosphorylase (EC 2.4.1.8). wikipedia.orgnih.gov This enzyme catalyzes the phosphorolysis of this compound in the presence of inorganic phosphate (B84403). wikipedia.orgebi.ac.uk

The reaction breaks the glycosidic bond, yielding one molecule of D-glucose and one molecule of β-D-glucose-1-phosphate. wikipedia.org This process is reversible and does not require a cofactor like pyridoxal (B1214274) phosphate. nih.govebi.ac.uk The glucose-1-phosphate can then be converted to glucose-6-phosphate by the enzyme phosphoglucomutase , allowing it to enter the glycolytic pathway. rsc.org This pathway is distinct from hydrolysis as it conserves some of the energy from the glycosidic bond in the form of a phosphate ester. This compound phosphorylase is classified as an inverting phosphorylase because the anomeric configuration of the resulting glucose-1-phosphate is inverted. ebi.ac.uk

Role of Glucanotransferases (DPE2, MalQ) in this compound Metabolism

Glucanotransferases are key enzymes in the metabolism of this compound and related oligosaccharides, facilitating the transfer of glucosyl units between molecules. Two notable examples, DPE2 in plants and MalQ in bacteria, play crucial but distinct roles in their respective organisms.

In photosynthetic plants, the disproportionating enzyme 2 (DPE2) is a cytosolic 4-α-glucanotransferase essential for the metabolism of this compound derived from transitory starch breakdown at night. nih.gov The primary function of DPE2 is to transfer a glucosyl unit from this compound to a cytosolic soluble heteroglycan (SHG), also referred to as cytosolic heteroglycan, releasing the other glucose moiety. asm.org This process prevents the accumulation of this compound in the cytosol and channels the carbon into a form that can be further metabolized for sucrose (B13894) synthesis. nih.govasm.org DPE2 exhibits a high specificity for this compound as the donor substrate when a glucan acceptor like SHG or glycogen is present. asm.org The enzyme operates through a ping-pong mechanism and is specific for the β-anomer of this compound in the forward reaction. nih.gov Structurally, DPE2 is a modular protein containing a glycosyl hydrolase domain and N-terminal carbohydrate-binding modules that are crucial for its activity with large complex carbohydrates. nih.gov The absence of DPE2 leads to a significant accumulation of this compound, highlighting its critical role in linking starch degradation to sucrose synthesis. asm.org

In contrast, MalQ, or amylomaltase, is a central 4-α-glucanotransferase in the this compound/maltodextrin (B1146171) metabolic pathway of bacteria like Escherichia coli. mdpi.comasm.org MalQ catalyzes a transglycosylation reaction where it cleaves linear maltodextrins and transfers a dextrinyl unit to another acceptor molecule, which can be glucose or another maltodextrin. nih.gov This disproportionation reaction results in the formation of glucose and a mixture of elongated maltodextrins. Unlike DPE2, which primarily uses this compound to add to a large heteroglycan, MalQ interconverts maltodextrins of various lengths. While this compound is not the primary substrate for MalQ, it can act as an acceptor in these transfer reactions. The concerted action of MalQ with other enzymes like maltodextrin phosphorylase (MalP) is essential for the efficient utilization of this compound and maltodextrins, ultimately producing glucose and glucose-1-phosphate for glycolysis. Bacterial strains lacking a functional MalQ are unable to grow on this compound, underscoring its indispensable role in bacterial carbohydrate metabolism.

Table 1: Comparison of DPE2 and MalQ

| Feature | DPE2 | MalQ (Amylomaltase) |

|---|---|---|

| Organism | Plants | Bacteria (e.g., E. coli) |

| Primary Function | Transfers a glucosyl unit from this compound to a cytosolic heteroglycan (SHG). | Catalyzes transglycosylation/disproportionation of maltodextrins. |

| Primary Donor Substrate | This compound | Maltodextrins (e.g., maltotriose) |

| Products | Glucose and a glucosylated SHG | Glucose and elongated maltodextrins |

| Metabolic Pathway | Links transitory starch degradation to sucrose synthesis. | Central enzyme in the this compound/maltodextrin catabolic pathway for glycolysis. |

| Cellular Location | Cytosol | Cytoplasm |

Maltodextrin Degradation (MalP, MalQ, MalS, MalZ in E. coli)

The degradation of maltodextrins in Escherichia coli is a highly efficient process managed by a suite of enzymes encoded by the mal regulon. This system allows the bacterium to transport and catabolize α(1→4)-linked glucose polymers (maltodextrins) of varying lengths. The key cytoplasmic enzymes involved are MalP (maltodextrin phosphorylase), MalQ (amylomaltase), and MalZ (maltodextrin glucosidase), with the periplasmic enzyme MalS playing a role in the initial breakdown of larger dextrins. nih.gov

MalQ (Amylomaltase): As described previously, MalQ is a central player, acting as a 4-α-glucanotransferase. It disproportionates maltodextrins by transferring a glucosyl or dextrinyl unit from one molecule to another, producing glucose and a range of longer-chain maltodextrins. This action is crucial as it generates substrates for the other degradative enzymes from shorter oligosaccharides like this compound and maltotriose.

MalP (Maltodextrin Phosphorylase): MalP is a phosphorylase that catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds from the non-reducing end of linear maltodextrins. This reaction removes successive glucosyl units in the form of glucose-1-phosphate (Glc-1-P). MalP has a higher affinity for linear oligosaccharides than for branched glycogen and preferentially acts on maltodextrins of four or more glucose units. The glucose-1-phosphate produced can then enter glycolysis after being converted to glucose-6-phosphate. The combined action of MalQ and MalP ensures the complete breakdown of maltodextrins into metabolically usable forms.

MalZ (Maltodextrin Glucosidase): MalZ is a glucosidase that hydrolyzes glucose units from the reducing end of maltodextrins. Its preferred substrates are maltodextrins with three or more glucose units; it does not act on this compound itself. nih.gov While not considered essential for maltodextrin metabolism, MalZ contributes to the complete degradation of these oligosaccharides to glucose. nih.gov Its activity can reduce the intracellular pool of maltotriose, which is the inducer of the mal regulon. mdpi.com

MalS (Periplasmic α-amylase): MalS is a periplasmic enzyme that functions outside the cytoplasm. Its role is to hydrolyze large maltodextrins in the periplasmic space that are too large to be efficiently transported into the cell. MalS preferentially cleaves these long dextrins to produce smaller oligosaccharides, such as maltohexaose, which can then be readily taken up by the maltodextrin ABC transporter for subsequent degradation by the cytoplasmic enzymes MalP, MalQ, and MalZ.

Table 2: Key Enzymes in E. coli Maltodextrin Degradation

| Enzyme | Gene | Cellular Location | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|---|

| MalS | malS | Periplasm | Hydrolyzes large maltodextrins. | Long-chain maltodextrins | Smaller maltodextrins (e.g., maltohexaose) |

| MalQ | malQ | Cytoplasm | Disproportionates maltodextrins via transglycosylation. | Maltodextrins (maltotriose and larger) | Glucose and elongated maltodextrins |

| MalP | malP | Cytoplasm | Removes glucosyl units from the non-reducing end via phosphorolysis. | Linear maltodextrins (maltotetraose and larger) | Glucose-1-phosphate and a shortened maltodextrin |

| MalZ | malZ | Cytoplasm | Removes glucose units from the reducing end via hydrolysis. | Maltodextrins (maltotriose and larger) | Glucose and a shortened maltodextrin |

Transport Mechanisms and Cellular Uptake of Maltose

Maltose (B56501) Transporters

This compound transport across cellular membranes is mediated by specific protein transporters, each adapted to the unique physiological context of the organism and the particular membrane they span. These transporters range from complex ATP-dependent systems in bacteria to proton-coupled symporters in yeast and specialized transporters in plant chloroplasts.

In Escherichia coli, the uptake of this compound and maltodextrins is primarily accomplished by an ATP-binding cassette (ABC) transporter, the MalFGK₂ complex. This multi-protein system is a well-studied model for understanding the mechanism of ABC importers. The transporter is composed of two transmembrane subunits, MalF and MalG, and two cytoplasmic ATP-hydrolyzing subunits, MalK. nih.gov The functioning of this complex is critically dependent on the periplasmic this compound-binding protein (MBP, or MalE). nih.gov

The transport cycle is initiated when MBP binds this compound in the periplasm, which induces a conformational change in MBP, stabilizing a "closed" form. nih.govwikipedia.org This this compound-bound MBP then docks with the periplasmic side of the MalFGK₂ complex. nih.govnih.gov This interaction triggers a series of conformational changes within the MalFGK₂ complex, bringing the two MalK subunits closer together and promoting the binding and hydrolysis of ATP. nih.gov The energy released from ATP hydrolysis is coupled to the translocation of this compound from MBP, through the transmembrane channel formed by MalF and MalG, and into the cytoplasm. nih.govnih.gov Following translocation, the transporter resets to its inward-facing conformation to release the this compound into the cell. nih.gov The ATPase activity of the MalFGK₂ complex is tightly regulated and is stimulated over 1,000-fold by the presence of this compound-loaded MBP, ensuring that ATP is not needlessly hydrolyzed in the absence of the substrate. nih.gov

| Component | Location | Function |

|---|---|---|

| MalE (MBP) | Periplasm | Binds this compound and delivers it to the MalFGK₂ complex. |

| MalF | Inner Membrane | Forms part of the transmembrane channel. Interacts with MalE. |

| MalG | Inner Membrane | Forms part of the transmembrane channel. |

| MalK | Cytoplasm | Binds and hydrolyzes ATP to power transport. Also has a regulatory role. |

In the yeast Saccharomyces cerevisiae, this compound is transported across the plasma membrane via a proton symport mechanism. nih.govnih.gov This process is mediated by this compound permeases, such as Mal61p, which are encoded by genes within the MAL loci. researchgate.net Unlike the ATP-dependent system in E. coli, this is a form of secondary active transport that utilizes the proton motive force across the plasma membrane. nih.govresearchgate.net

The transport mechanism involves the simultaneous binding of a this compound molecule and a proton to the permease on the exterior of the cell. nih.govsemanticscholar.org The transporter then undergoes a conformational change that exposes the binding sites to the cytoplasm, releasing both the this compound and the proton into the cell. rug.nl For each molecule of this compound transported into the cell, one proton is co-transported, leading to a one-to-one stoichiometry. nih.govsemanticscholar.org The influx of protons is compensated for by the plasma membrane H⁺-ATPase, which actively pumps protons out of the cell, thereby maintaining the proton gradient at the expense of ATP. researchgate.net The activity of the this compound/proton symporter is dependent on the external pH, with the Vmax of transport decreasing as the external pH increases. nih.govsemanticscholar.org

The periplasmic this compound-binding protein (MBP), encoded by the malE gene in E. coli, is a crucial component of the this compound transport system. wikipedia.org MBP is a monomeric protein with two distinct globular domains connected by a flexible hinge region. wikipedia.org The this compound-binding site is located in a deep groove between these two domains. wikipedia.org

A key feature of MBP function is the significant conformational change it undergoes upon binding this compound. wikipedia.orgresearchgate.net In its unliganded, or "open," state, the groove between the two domains is accessible to the solvent. nih.gov The binding of this compound induces a rigid-body motion of the two domains, causing them to close around the sugar molecule. wikipedia.org This "closed" conformation has a higher affinity for the MalFGK₂ transporter. nih.gov This conformational change is essential for initiating the transport cycle and for stimulating the ATPase activity of the MalK subunits. nih.gov The release of this compound to the transporter is associated with the transition of MBP back to an open conformation. researchgate.net Mutations in specific regions of MBP can affect its ability to interact with the MalFGK₂ complex, its affinity for this compound, and its export to the periplasm. nih.gov

In Gram-negative bacteria like E. coli, the outer membrane presents a barrier to the entry of nutrients. This compound and maltodextrins cross this barrier through a specific porin called maltoporin, or LamB. wikipedia.orgasm.org LamB is an outer membrane protein that forms a trimeric structure, with each monomer creating a channel through the membrane. wikipedia.org

The channel formed by LamB is specific for maltosaccharides, and the affinity for the channel increases with the length of the maltodextrin (B1146171) chain. wikipedia.org The interior of the channel contains a series of hydrophobic residues, often referred to as a "greasy slide," which facilitates the diffusion of the sugar molecule through the pore. wikipedia.org The structure of LamB consists of an 18-stranded antiparallel beta-barrel, which is larger than most other porins. wikipedia.org Besides its role in nutrient uptake, LamB also serves as the receptor for the bacteriophage lambda, which is how it originally got its name. wikipedia.org The expression of LamB is regulated as part of the this compound regulon. asm.org

In plants, starch synthesized in the chloroplasts during the day is broken down at night to provide a source of carbon and energy for the rest of the plant. The primary product of this starch degradation that is exported from the chloroplast is this compound. proquest.comnih.gov This export is mediated by a specific transporter located in the inner chloroplast envelope called MEX1 (this compound Excess 1). proquest.comnih.govresearchgate.net

The discovery of MEX1 was crucial in understanding the pathway of starch degradation in plants. proquest.com Mutants lacking a functional MEX1 transporter (mex1 mutants) accumulate high levels of this compound and starch within their chloroplasts, leading to a chlorotic phenotype as the leaves mature. nih.govresearchgate.net This demonstrates that MEX1 is the predominant, if not sole, route for this compound export from the chloroplast at night. proquest.comnih.gov The MEX1 protein is a novel type of transporter, not closely related to other known sugar transporters. proquest.comnih.gov Homologous genes to MEX1 have been identified in other plant species, including rice and potato, suggesting that this compound export from plastids is a widespread and significant process in the plant kingdom. proquest.comresearchgate.net

Regulation of this compound Transport System Activity

The activity of this compound transport systems is tightly regulated to ensure that the cell can efficiently utilize this compound when it is available and conserve energy when it is not. The regulatory mechanisms vary between organisms and can occur at both the transcriptional and post-translational levels.

In E. coli, the genes of the this compound system, including those for the transporters, are part of the mal regulon, which is controlled by the transcriptional activator MalT. nih.govcaister.com The activity of MalT is induced by maltotriose (B133400), an intermediate in maltodextrin metabolism. caister.com The expression of the mal genes is also subject to catabolite repression, mediated by the cAMP receptor protein (CRP). caister.com Furthermore, the activity of the MalFGK₂ transporter itself is involved in regulating the system. The MalK subunit of the transporter can directly interact with and inhibit MalT in the absence of substrate, thereby downregulating the expression of the this compound system when transport is not occurring. nih.govnih.gov This sequestration of MalT at the membrane by the inactive transporter provides a direct feedback mechanism. nih.gov

In Saccharomyces cerevisiae, the expression of the MAL genes, which include the this compound permease and maltase, is induced by this compound and repressed by glucose. researchgate.netftb.com.hr This glucose repression is a common regulatory mechanism in yeast that prioritizes the use of the preferred carbon source, glucose. In addition to transcriptional control, the this compound transport system in yeast is also regulated by a process called catabolite inactivation. researchgate.netftb.com.hr When glucose is added to cells that are actively transporting this compound, the this compound permeases are rapidly internalized from the plasma membrane and targeted for degradation via ubiquitin-mediated proteolysis. researchgate.net

E. coliS. cerevisiaeModulation of ATPase Activity by MBP

The transport of this compound across the inner membrane in organisms like Escherichia coli is powered by an ATP-binding cassette (ABC) transporter, the MalFGK2 complex. A crucial component of this system is the periplasmic this compound-binding protein (MBP), which plays a pivotal role in initiating the transport cycle and stimulating the ATPase activity of the transporter. nih.govresearchgate.net In the absence of this compound-bound MBP, the MalFGK2 complex is in a resting state with very low ATPase activity, preventing wasteful ATP hydrolysis. nih.gov

The binding of this compound to MBP induces a significant conformational change in the protein, causing it to shift from an "open" to a "closed" state. nih.gov This liganded, closed form of MBP then docks with the periplasmic face of the MalFGK2 transporter. researchgate.net This interaction transmits a transmembrane signal to the cytoplasmic ATPase subunits, MalK. nih.govnih.gov The binding of the this compound-MBP complex triggers a conformational change in the MalF and MalG transmembrane proteins, which in turn activates the MalK ATPase. researchgate.net This activation leads to a dramatic increase in the rate of ATP hydrolysis, with studies showing a stimulation of over 1,000-fold in reconstituted proteoliposomes. nih.gov

The hydrolysis of ATP provides the energy for the translocation of this compound across the membrane. nih.gov The binding of ATP to the MalK subunits, facilitated by the interaction with the liganded MBP, promotes a concerted motion that leads to the closure of the MalK dimer and the reorientation of the transmembrane subunits. nih.govresearchgate.net This series of conformational changes opens a channel through which this compound is passed from MBP to the binding site within the transporter and subsequently released into the cytoplasm. nih.gov After ATP hydrolysis, the transporter resets to its inward-facing, resting state, ready for another cycle. researchgate.net Interestingly, even the unliganded (open) form of MBP can stimulate the ATPase activity of MalFGK2, albeit through a different mechanism than the this compound-bound form, suggesting a complex regulatory interaction. nih.gov

| Finding | Organism/System | Key Implication | Reference |

|---|---|---|---|

| This compound-loaded MBP stimulates ATPase activity by over 1,000-fold. | E. coli (reconstituted proteoliposomes) | Demonstrates the tight coupling between substrate binding and energy consumption. | nih.gov |

| MBP sends a transmembrane signal to the ATPase subunits (MalK). | E. coli | Highlights the allosteric regulation across the cell membrane. | nih.gov |

| Mutant transporters that are MBP-independent show constitutive ATPase activity. | E. coli | Indicates that MBP's primary role is to activate the intrinsically capable ATPase. | nih.gov |

| The closed conformation of MBP is sufficient to initiate the transport cycle. | E. coli | Shows that the conformational state of MBP is the key trigger for transport. | nih.gov |

| Unliganded MBP can also stimulate the MalFGK2 ATPase. | E. coli | Suggests a complex regulatory mechanism beyond simple substrate-induced activation. | nih.gov |

Glucose Repression and Inactivation of Transporters

Microorganisms have evolved intricate regulatory networks to prioritize the use of energetically favorable carbon sources. When a preferred sugar like glucose is available, the uptake and metabolism of secondary sugars such as this compound are repressed, a phenomenon known as catabolite repression. wikipedia.org This regulation occurs at both the transcriptional and post-translational levels. nih.gov

In the yeast Saccharomyces cerevisiae, the presence of glucose triggers the rapid inactivation of the this compound transport system. ftb.com.hr This process, termed catabolite inactivation, involves the inactivation and subsequent degradation of the this compound permease (Mal61). ftb.com.hr Upon the addition of glucose to cells actively fermenting this compound, a swift loss of this compound transport activity is observed, occurring within 90 minutes. ftb.com.hr This inactivation is faster than what can be accounted for by the cessation of new protein synthesis alone, indicating an active process of protein removal. nih.gov The process involves the ubiquitination and endocytosis of the permease, followed by its degradation in the vacuole. ftb.com.hr

Two primary signaling pathways are responsible for glucose-induced inactivation of this compound permease in yeast. nih.gov

Pathway 1 : This pathway is independent of glucose transport and relies on the low-affinity glucose sensor Rgt2p to detect extracellular glucose. It primarily stimulates the proteolysis of the this compound permease. nih.govftb.com.hr

Pathway 2 : This pathway is dependent on the transport and subsequent metabolism of glucose. It stimulates both the rapid inactivation of transport activity and the degradation of the permease protein. nih.gov The hexokinase Hxk2 plays a significant role in this pathway. nih.govnih.gov

In enteric bacteria like E. coli, a key player in catabolite repression is the phosphotransferase system (PTS). nih.gov When glucose is abundant, the PTS component Enzyme IIA (EIIA^Glc^) exists predominantly in its unphosphorylated state. researchgate.netnih.gov Unphosphorylated EIIA^Glc^ acts as an inhibitor of several non-PTS transporters, including the this compound transporter, a mechanism known as inducer exclusion. researchgate.net It achieves this by binding directly to the cytoplasmic MalK subunits of the this compound transporter. nih.gov This binding stabilizes the transporter in an inward-facing conformation, preventing the conformational changes necessary for ATP hydrolysis and subsequent this compound import. researchgate.netnih.gov

| Mechanism | Key Regulator/Component | Effect on this compound Transporter | Organism | Reference |

|---|---|---|---|---|

| Catabolite Inactivation | Rgt2p glucose sensor | Stimulates proteolysis of this compound permease. | S. cerevisiae | nih.govftb.com.hr |

| Catabolite Inactivation | Hexokinase (Hxk2) | Stimulates rapid inactivation and degradation of this compound permease. | S. cerevisiae | nih.gov |

| Inducer Exclusion | Unphosphorylated EIIAGlc | Binds to MalK, stabilizing the transporter in an inactive, inward-facing conformation. | E. coli | researchgate.netnih.gov |

| Transcriptional Repression | Mig1p repressor | Mediates glucose repression of MAL gene expression. | S. cerevisiae | nih.gov |

Regulatory Mechanisms of Maltose Metabolism

Transcriptional Regulation

Transcriptional regulation of maltose (B56501) metabolism ensures that the necessary enzymes and transporters are produced only when this compound is available and when it is the preferred carbon source.

MAL Loci in Saccharomyces cerevisiae (MAL1, MAL2, MAL3, MAL4, MAL6)

In Saccharomyces cerevisiae, the ability to metabolize this compound is conferred by the presence of functional MAL loci. There are five known MAL loci: MAL1, MAL2, MAL3, MAL4, and MAL6. These loci are typically located near the telomeres of different chromosomes ftb.com.hrnih.gov. Each functional MAL locus is a gene cluster containing at least three genes: MALx1, MALx2, and MALx3, where 'x' denotes the locus number (e.g., MAL11, MAL12, MAL13). ftb.com.hroup.comnih.gov

MALx1 encodes a this compound permease, responsible for the active transport of this compound into the cell. ftb.com.hroup.comnih.govasm.org

MALx2 encodes intracellular α-glucosidase (maltase), which hydrolyzes this compound into two glucose molecules. ftb.com.hroup.comnih.govasm.orgresearchgate.net

MALx3 encodes a positive transcriptional activator protein that regulates the expression of the MALx1 and MALx2 genes within the same locus. ftb.com.hroup.comnih.govasm.org

The expression of MALx1 and MALx2 genes within a locus is often driven by a bidirectional promoter located in the intergenic region between them. asm.orgbiorxiv.org The MALx3 regulatory protein binds to upstream activating sequences (UAS) in this promoter region to induce transcription in the presence of this compound. asm.orgbiorxiv.orgscielo.br Different yeast strains can possess varying combinations of these MAL loci, and some may contain "cryptic" loci with non-functional genes. ftb.com.hrnih.govbiorxiv.org

MalT Regulon in Escherichia coli

In Escherichia coli, the genes involved in this compound and maltodextrin (B1146171) catabolism are organized into the mal regulon. This regulon consists of approximately ten genes located in multiple operons, and their expression is primarily controlled by the specific transcriptional activator protein, MalT. caister.comnih.govwikipedia.orgpjmonline.orgpsu.edu MalT is considered the central activator of all mal genes. asm.orgasm.orgasm.org

The mal regulon includes genes encoding components of the this compound/maltodextrin ABC transporter (e.g., malE, malF, malG, malK, lamB, malM) and enzymes involved in maltodextrin metabolism (e.g., malQ, malP, malS, malZ). pjmonline.orgpsu.edu MalT activates the transcription of these genes by binding to DNA sequences near their promoters. wikipedia.org

Catabolite Repression (cAMP/CAP complex)

Catabolite repression is a global regulatory mechanism in bacteria that prioritizes the utilization of preferred carbon sources, such as glucose, over less preferred ones like this compound. In E. coli, this process significantly impacts the expression of the mal regulon. caister.comnih.govasm.orgasm.orgbuffalostate.edu

The expression of malT, the gene encoding the central activator MalT, is subject to catabolite repression and is controlled by the cyclic AMP (cAMP) and cAMP receptor protein (CAP) complex (also known as CRP). caister.comnih.govwikipedia.orgasm.orgasm.orgwikipedia.orgnih.govasm.org In the presence of glucose, the levels of cAMP decrease, leading to reduced formation of the cAMP/CAP complex. buffalostate.edu The cAMP/CAP complex is required for the efficient transcription of malT and the operons encoding the ABC transporter. asm.orgasm.orgwikipedia.orgasm.org Thus, high glucose concentrations result in lower levels of MalT and reduced expression of the mal regulon. caister.comnih.gov

In Saccharomyces cerevisiae, glucose also represses MAL gene expression. This repression is mediated, in part, by the Mig1 repressor, which binds to promoter regions of MAL genes. asm.orgscielo.brnih.gov Glucose also inhibits this compound induction through a mechanism independent of Mig1, potentially by affecting this compound sensing or signaling. nih.gov

Global Regulators (Mlc)

In Escherichia coli, the global regulator Mlc acts as a repressor of malT transcription. caister.comnih.govasm.orguniprot.orgnih.gov Mlc is a transcriptional repressor that controls the expression of several genes involved in sugar transport and utilization, including components of the phosphoenolpyruvate-carbohydrate phosphotransferase system (PTS). uniprot.orgnih.gov

Mlc represses malT expression by binding to a specific DNA sequence in the regulatory region of the malT gene. caister.comuniprot.org The repressor activity of Mlc is modulated by the transport status of glucose via the glucose-specific PTS. caister.comnih.govasm.orguniprot.org When glucose is transported, the dephosphorylated form of the glucose-specific enzyme EIICB of the PTS interacts with Mlc, leading to its sequestration in the inner membrane and inactivation as a repressor. caister.comnih.govasm.orguniprot.org This glucose-dependent inactivation of Mlc contributes to the complex regulation of mal gene expression. caister.comnih.govasm.orguniprot.org

Induction by this compound Presence

The presence of this compound serves as a primary signal for the induction of this compound metabolism genes in both S. cerevisiae and E. coli.

In Saccharomyces cerevisiae, this compound transported into the cell is required for the full induction of MAL genes. scielo.brnih.gov Intracellular this compound is sufficient to induce MAL gene expression, and this induction is dependent on the MAL activator protein encoded by MALx3. scielo.brnih.gov The this compound permease itself may play a role in this induction process, potentially by influencing the intracellular concentration of this compound. ftb.com.hrscielo.brnih.gov

In Escherichia coli, the actual inducer of the mal regulon is not this compound itself, but rather maltotriose (B133400). caister.comnih.govpjmonline.orgasm.org Maltotriose is formed intracellularly from this compound or maltodextrins through the action of enzymes like amylomaltase (MalQ). asm.orgasm.org The MalT protein, the transcriptional activator, requires the presence of maltotriose and ATP to bind to and activate its target promoters. caister.comnih.govpjmonline.org Thus, the uptake and initial metabolism of this compound or maltodextrins are necessary to generate the intracellular inducer, maltotriose, which then activates MalT and leads to the expression of the mal regulon. caister.comnih.govpjmonline.orgasm.org

Endogenous Maltodextrin Biosynthesis and Mal Gene Expression

Endogenous metabolic processes can also influence mal gene expression in E. coli. Even when cells are grown on carbon sources other than maltodextrins, low amounts of maltotriose can be formed endogenously. caister.comnih.gov This endogenous formation of the inducer can lead to a basal level of mal gene induction. caister.comnih.gov

One source of endogenous maltotriose is the degradation of glycogen (B147801). asm.orgasm.orgnih.govnih.gov Enzymes involved in glycogen metabolism, such as glycogen phosphorylase (MalP), can contribute to the production of maltodextrins, including maltotriose. asm.orgasm.orgnih.gov In mutants lacking amylomaltase (MalQ), which normally processes maltodextrins, maltotriose can accumulate and cause endogenous induction of the mal regulon. asm.orgasm.orgnih.gov The level of this glycogen-dependent endogenous induction can be influenced by other enzymes like maltodextrin glucosidase (MalZ), which can degrade maltotriose. asm.orgasm.orgnih.gov

Post-Translational Regulation

Post-translational modifications (PTMs) play a crucial role in modulating the activity of enzymes involved in carbohydrate metabolism, including those related to starch degradation which produces this compound. These modifications allow for rapid adjustments in enzyme activity in response to cellular signals.

Enzyme Activity Modulation (e.g., phosphorylation/dephosphorylation)

Phosphorylation, the addition of a phosphoryl group, is a prevalent post-translational modification that can significantly impact enzyme activity, stability, and interactions. This reversible process, mediated by kinases and phosphatases, is a key component of cellular signaling and metabolic regulation uniprot.orgnih.govunitedchem.com. While direct evidence for phosphorylation/dephosphorylation specifically targeting this compound-hydrolyzing enzymes like amylomaltase or this compound phosphorylase in all organisms was not explicitly detailed in the provided search results, related enzymes in starch degradation and glycolysis are known to be regulated by PTMs. For instance, enzymes involved in starch metabolism, the source of this compound in plants, are subject to regulation by protein phosphorylation and redox state who.intnih.gov. Specifically, Glucan Water Dikinase (GWD), an enzyme crucial for initiating starch degradation, is regulated by its redox state, with oxidation leading to near complete inactivation who.int. Beta-amylase 1 (BAM1), another enzyme involved in converting starch to this compound, is redox-regulated and activated under reducing conditions who.int. Phosphorylation has also been shown to activate starch branching enzymes (SBEs) in wheat who.int. In the bacterium Lactococcus lactis, the enzyme β-phosphoglucomutase (βPGM), involved in the downstream metabolism of glucose-1-phosphate derived from this compound phosphorolysis, is subject to post-translational control, including phosphorylation, which affects its activity nih.gov. In vivo phosphorylating agents can generate phosphorylated forms of βPGM with different activities nih.gov.

Interaction of MalT with MalK, MalY

In Escherichia coli, the activity of MalT, the transcriptional activator of the this compound regulon, is negatively regulated through protein-protein interactions with MalK and MalY fishersci.canih.govekt.grmetabolomicsworkbench.org. This forms a crucial negative regulatory circuit controlling the expression of genes involved in this compound uptake and metabolism fishersci.canih.gov. MalK, the ATP-hydrolyzing subunit of the maltodextrin transport system, interacts with MalT, and this interaction is controlled by the transport status of maltodextrins nih.govekt.gr. When maltodextrin transport is not occurring, MalK can sequester cytoplasmic MalT, leading to the inactivation of MalT activity nih.govfishersci.co.uk. MalY, an enzyme possessing cystathionase activity, also acts as a repressor of MalT activity fishersci.canih.govmetabolomicsworkbench.org. MalY interacts with the N-terminal domain of MalT fishersci.cametabolomicsworkbench.org. This interaction is part of the negative control of MalT and is described as competing with maltotriose binding, thereby inhibiting MalT's transcriptional activity metabolomicsworkbench.org. MalY may stabilize MalT in its inactive, likely monomeric, form metabolomicsworkbench.org. Mutations in MalT can affect its sensitivity to repression by MalY fishersci.ca.

Environmental and Circadian Regulation in Plants

In plants, this compound metabolism is significantly influenced by environmental factors and the plant's internal circadian clock, reflecting its central role in carbon partitioning and stress responses.

Response to Environmental Stresses (e.g., Cold)

Environmental stresses, such as cold, can impact starch content and this compound metabolism in plant leaves metabolomicsworkbench.orgclinisciences.com. Under cold-stress conditions, this compound levels in leaves increase metabolomicsworkbench.orgclinisciences.comnih.gov. This increase in this compound is associated with the induction of beta-amylase (BAM3) expression metabolomicsworkbench.orgclinisciences.comnih.gov. This compound is hypothesized to play a protective role during cold stress, potentially by stabilizing membranes and proteins and protecting the photosynthetic electron transport chain clinisciences.comnih.govdsmz.de. Starch degradation is an early response to cold stress, and increased beta-amylase activity contributes to this compound accumulation under these conditions nih.govdsmz.de.

Circadian Clock Regulation of this compound Metabolism Genes

The expression of genes encoding enzymes involved in starch degradation and this compound metabolism in plants exhibits a strong diurnal rhythm nih.govmdpi.com. This rhythmic expression is under robust circadian control, as evidenced by the persistence of these rhythms under continuous light conditions metabolomicsworkbench.orgnih.govnih.govmdpi.comchem960.com. The circadian clock provides plants with a mechanism to anticipate the daily changes in light and dark and regulate metabolic processes accordingly scribd.com. This compound levels themselves also demonstrate a strong endogenous rhythm with a period close to 24 hours under continuous light, further indicating that this compound metabolism is under circadian control metabolomicsworkbench.orgnih.govnih.govmdpi.comchem960.com. For example, the transcript of the beta-amylase gene BAM3, involved in this compound production from starch, is regulated by the circadian clock metabolomicsworkbench.orgnih.gov.

Maltose in Cellular and Physiological Processes

Maltose (B56501) as a Carbon Source and its Impact on Cellular Metabolism

This compound serves as a readily available carbon source for many organisms, including bacteria and yeast. britannica.comresearchgate.netmicrobiologyresearch.org Its metabolism provides the necessary carbon skeletons and energy for growth, maintenance, and various cellular activities. In microorganisms like Mycobacterium tuberculosis, this compound plays a crucial role in bacterial physiology and virulence, alongside trehalose (B1683222). researchgate.net Saccharomyces cerevisiae (baker's yeast) utilizes this compound as a fermentable sugar, metabolizing it into glucose units before producing alcohol during fermentation. britannica.com The ability of microorganisms to utilize this compound as a carbon source can be influenced by environmental factors, such as the presence of oxygen. For instance, Mucor rouxii can grow on glucose aerobically and anaerobically, but requires aerobic conditions to grow on this compound. microbiologyresearch.org This suggests that a functional respiratory chain may be necessary for this compound uptake in this organism. microbiologyresearch.org

The metabolism of this compound can also interact with the metabolism of other carbon sources. In Saccharomyces cerevisiae, the transition between glucose and this compound utilization involves significant physiological changes and can exhibit history-dependent behavior. elifesciences.org Glucose is known to repress the utilization of non-glucose carbon sources, including this compound, in yeast, affecting fermentation efficiency. frontiersin.org However, some strains, like Lactobacillus sanfrancisco, demonstrate effective this compound utilization that is not subject to glucose repression. oup.com

Influence on Gene Expression and Metabolic Activity

The presence of this compound can significantly influence gene expression and metabolic activity in cells, particularly in microorganisms. In Saccharomyces cerevisiae, this compound induces the expression of MAL genes, which encode proteins involved in this compound transport and metabolism, such as this compound permease and maltase. oup.comnih.govftb.com.hr This induction is crucial for the efficient utilization of this compound as a carbon source. ftb.com.hr Studies indicate that intracellular this compound is sufficient to trigger MAL gene expression, although the exact sensing mechanism is still being investigated. nih.govftb.com.hr The rate of this compound transport can correlate with the level of MAL gene induction, especially at low extracellular this compound concentrations. nih.gov

In Escherichia coli, the this compound regulon genes are controlled by MalT, a transcriptional activator. asm.orgcaister.com MalT activity is regulated by the inducer maltotriose (B133400), which is an intermediate of maltodextrin (B1146171) metabolism. asm.orgcaister.com Glucose also plays a role in regulating mal gene expression in E. coli, affecting the activity and expression of MalT. asm.org

In plants, the expression of genes involved in this compound metabolism, such as β-amylase (BAM3), shows a pronounced circadian rhythm, indicating that this compound metabolism is regulated by the plant's internal clock. researchgate.netnih.gov This regulation can help adjust starch breakdown rates to environmental conditions like day length. researchgate.net

Intracellular this compound Accumulation and Stress Responses

While this compound is a valuable carbon source, its intracellular accumulation can lead to stress responses and even cell death in certain organisms or under specific conditions. In Saccharomyces cerevisiae, high levels of intracellular this compound accumulation have been shown to induce a hypotonic-like stress condition, potentially due to elevated intracellular osmolarity. nih.govnih.govresearchgate.netresearchgate.net This can result in growth inhibition and cell death. oup.comnih.govnih.gov The accumulation is particularly pronounced in strains lacking maltase enzymes, which are responsible for breaking down intracellular this compound. nih.govnih.govresearchgate.net Engineering of this compound transporters can potentially prevent this accumulation and the associated stress. nih.govnih.govresearchgate.net Intracellular accumulation of disaccharides like this compound and trehalose has also been observed to be growth-inhibitory in a carbon source-specific manner in S. cerevisiae. pnas.org

This compound in Carbon Translocation and Storage in Plants

In plants, this compound plays a significant role in carbon translocation and storage, particularly in the context of starch metabolism. Starch is synthesized during the day in chloroplasts and serves as a temporary carbon reserve. researchgate.netnih.govfrontiersin.org During the night, this transitory starch is broken down, and this compound is the predominant form of carbon exported from the chloroplasts to the cytosol. researchgate.netnih.govfrontiersin.org This export is mediated by specific this compound transporters like MEX1. frontiersin.org Once in the cytosol, this compound can be further metabolized, often converted to sucrose (B13894) for long-distance transport to sink tissues or stored in the vacuole. frontiersin.org Inhibition of this compound export or metabolism can lead to significant increases in leaf this compound content and affect plant growth, highlighting its importance in carbon partitioning. nih.gov While sucrose is the primary molecule for long-distance translocation in the phloem, this compound is a crucial intermediate in the mobilization of carbon from starch reserves. frontiersin.orgebsco.com this compound is also found in low amounts in plant roots and shoots and can play a role in stress tolerance, such as cold stress, by potentially stabilizing membranes and proteins. researchgate.netashs.org

This compound in Microorganism Differentiation and Competition

This compound can influence differentiation and competition among microorganisms. As a carbon source, the ability to efficiently utilize this compound can provide a competitive advantage in environments where it is available. oup.com In sourdough starters, for example, Lactobacillus sanfrancisco's effective this compound utilization and resistance to glucose repression allow it to outcompete other microorganisms. oup.com The metabolism of this compound and the subsequent release of glucose by some lactobacilli can also impact the microbial community composition by affecting the availability of carbon sources for other microbes. oup.com

Furthermore, the availability of different carbon sources, including this compound, can influence the production of molecules involved in microbial interactions, such as siderophores. frontiersin.org Siderophores are important for iron acquisition and play a role in microbial competition, particularly in iron-limited environments. frontiersin.org The type and amount of siderophores produced by bacteria can vary depending on the carbon source and the presence of other microbial species, potentially influencing phenotypic differentiation and survival strategies. frontiersin.org this compound and maltodextrins are also recognized as energy sources for bacteria and have been explored in the context of imaging bacterial infections, where their uptake by bacteria can be utilized for diagnostic purposes. researchgate.net Competition assays have shown that the uptake of labeled this compound derivatives by bacteria can be blocked by the presence of unlabeled this compound. researchgate.net

Advanced Methodologies for Maltose Research

Analytical Techniques for Maltose (B56501) Quantification in Biological Samples

Precise quantification of this compound in complex biological matrices is essential for studying carbohydrate metabolism, enzymatic activity, and physiological processes. Several sophisticated analytical techniques are utilized for this purpose, offering varying degrees of sensitivity, specificity, and throughput.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely adopted and highly effective technique for the separation and quantification of this compound in a variety of samples, including biological fluids and processed foods. creative-proteomics.comnih.govmdpi.com This technique leverages a separation column coupled with sensitive detection methods to achieve high sensitivity and specificity for this compound, even within complex matrices. creative-proteomics.com

Various detectors can be coupled with HPLC for this compound analysis, including refractive index (RI) detectors, ultraviolet (UV) detectors, evaporative light scattering detectors (ELSD), and inductively coupled plasma atomic emission spectrometry (ICP-AES). creative-proteomics.commdpi.comrsc.org HPLC-RI is a popular detection method for carbohydrates, used, for instance, in the determination of this compound in lager beers. rsc.org While HPLC-ELSD can be effective, co-elution of lactose (B1674315) and this compound can sometimes pose a challenge, potentially requiring the use of different stationary phases or multiple injections for complete separation. rsc.org

Sample preparation is a critical step when analyzing this compound in complex biological samples using HPLC. Techniques such as filtration, extraction, and derivatization may be employed to isolate this compound from interfering substances and ensure clean, reliable quantification. creative-proteomics.com

Studies have compared HPLC with other methods for carbohydrate analysis. For example, in the context of quantifying sugars in breakfast cereals, capillary electrophoresis (CE) was found to be more robust and accurate than HPLC. nih.gov Another comparison evaluated HPLC against quantitative Nuclear Magnetic Resonance (qNMR) for carbohydrate analysis, demonstrating similar performance characteristics in terms of linearity, accuracy, precision, and recovery, with analysis times typically under 30 minutes per sample. mdpi.com

Enzymatic Assays (Colorimetric, Fluorometric)

Enzymatic assays provide a rapid, easy, and sensitive approach for the quantitative measurement of this compound in various biological and food samples. creative-proteomics.comclinisciences.comcreative-biolabs.comsigmaaldrich.comabcam.comassaygenie.com These assays typically utilize enzyme-coupled reactions that convert this compound into measurable products, enabling detection through colorimetric or fluorometric methods. clinisciences.comcreative-biolabs.com

The fundamental principle involves the hydrolysis of this compound, a disaccharide of two glucose units linked by an α(1→4) glycosidic bond, into two glucose molecules by the enzyme α-D-glucosidase. clinisciences.comsigmaaldrich.comabcam.com The liberated glucose is then oxidized, leading to the formation of a detectable product. clinisciences.comsigmaaldrich.com The intensity of the resulting color (measured spectrophotometrically at a specific wavelength, often 570 nm) or fluorescence (with excitation/emission wavelengths typically around 535/587 nm) is directly proportional to the original this compound concentration in the sample. clinisciences.comcreative-biolabs.comsigmaaldrich.comabcam.comassaygenie.com

This compound assay kits based on this principle are commercially available and designed for use with various biological samples, including serum, plasma, body fluids, tissue homogenates, and cell culture supernatants. creative-biolabs.comassaygenie.com These kits often feature high sensitivity and are suitable for analyzing very small sample volumes, with some kits reporting linear detection ranges for colorimetric assays (e.g., 2 to 500 µM) and fluorometric assays (e.g., 1 to 50 µM). sigmaaldrich.comassaygenie.com The "add-mix-read" format of some kits allows for easy automation and high-throughput analysis. assaygenie.com

Mass Spectrometry (LC-MS, GC-MS)

Mass spectrometry (MS), often coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), offers highly sensitive and accurate methods for this compound analysis. creative-proteomics.com These hyphenated techniques provide unmatched accuracy and detection limits, making them suitable for trace-level quantification in sensitive applications. creative-proteomics.com

LC-MS and GC-MS enable high-throughput this compound analysis and can also provide structural characterization of this compound and related carbohydrates. creative-proteomics.com GC is particularly useful for samples that require conversion to volatile derivatives for analysis. creative-proteomics.com

In biological sample analysis, MS is commonly combined with a fractionation method like LC or GC to separate analytes before detection. europeanpharmaceuticalreview.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been specifically developed and applied for the quantification of disaccharides in biological samples. researchgate.netnih.govacs.org For instance, LC-MS/MS assays have utilized this compound as an internal standard for the quantification of trehalose (B1683222), another disaccharide, in biological matrices. researchgate.netnih.govacs.org These methods typically employ selected reaction monitoring (SRM) mode for sensitive and specific detection. nih.govacs.org While LC-MS/MS offers high sensitivity and direct quantification, enzymatic assays may be more suitable for rapid quantification of higher this compound concentrations when MS instrumentation is not accessible. researchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that serves as an alternative to chromatography for the analysis of carbohydrates, including this compound. rsc.orgnih.govresearchgate.netpsu.edumdpi.com CE offers high separation efficiency, requires low sample volumes, and typically provides shorter analysis times. mdpi.com

Various CE methods have been developed for this compound analysis. Some approaches involve precolumn derivatization of carbohydrates with a labeling reagent, such as p-aminobenzoic acid (PABA), followed by UV detection. researchgate.netpsu.edu This method has been successfully applied to determine this compound and other carbohydrates in beverages like beer and natural juices, demonstrating good analytical performance with reported detection limits and relative standard deviations. researchgate.netpsu.edu

Another method utilizes a bienzyme electrode for the detection of underivatized carbohydrates, including this compound and glucose, after separation by capillary zone electrophoresis (CZE). nih.gov This electrochemical detection method involves immobilizing enzymes like glucose oxidase and amyloglucosidase on a microelectrode. nih.gov Detection limits for this compound using this approach have been reported. nih.gov

CE has been shown to be a robust and accurate method for measuring carbohydrates in complex matrices like breakfast cereals, sometimes outperforming traditional methods like HPLC in specific applications. nih.gov Sample preparation for CE can be minimal, often involving just degasification, dilution, and/or filtration. researchgate.netpsu.edu

Molecular Biology and Genetic Approaches

Molecular biology and genetic approaches are instrumental in understanding the mechanisms of this compound utilization, transport, and regulation within organisms, particularly in model organisms like Saccharomyces cerevisiae. Gene deletion and overexpression studies are key methodologies employed in this area.

Gene Deletion and Overexpression Studies

Gene deletion and overexpression studies are widely used to investigate the function of specific genes involved in this compound metabolism and transport. In Saccharomyces cerevisiae, this compound utilization is a well-studied process involving multiple MAL loci, each containing structural genes for this compound permease (e.g., MALT or MALx1) and maltase (e.g., MALS or MALx2), and a regulatory gene (e.g., MALR or MALx3). nih.govfrontiersin.orgnih.govasm.org

Gene deletion studies have been crucial in elucidating the roles of these genes. For example, deletion of all this compound permease genes in S. cerevisiae prevents the induction of MAL gene expression, indicating the necessity of this compound transport for this process. nih.govasm.orgresearchgate.net Studies involving deletion mutants have also shown that intracellular this compound is sufficient to induce MAL gene expression, independent of the specific transporter mechanism. nih.govasm.org Deletion of maltase genes can lead to intracellular accumulation of this compound, which has been shown to inhibit growth in certain conditions. nih.gov Systematic deletion of this compound transporter genes using techniques like CRISPR-Cas9 has been applied in other yeast species, such as S. eubayanus, to determine the contribution of individual transporters to this compound utilization. frontiersin.org

Overexpression studies are used to increase the levels of specific proteins involved in this compound metabolism or transport to investigate their impact on cellular physiology and regulatory pathways. Overexpression of this compound permease (Mal61p) in S. cerevisiae strains lacking other MAL loci has been shown to significantly increase this compound transport activity. psu.edu This approach has been used to characterize this compound transport kinetics and investigate the role of the transporter in MAL gene induction. nih.govpsu.edu Overexpression studies have also explored the involvement of protein kinases, such as Elm1, Tos3, and Sak1, in the regulation of this compound metabolism in baker's yeast, suggesting complex regulatory pathways. frontiersin.org Overexpression of this compound permease or even a heterologous sucrose (B13894) transporter capable of transporting this compound can suppress the non-inducible phenotype of certain MAL activator mutants, highlighting the link between transport activity and induction. nih.gov

These genetic manipulation techniques provide powerful tools for dissecting the complex network of genes and proteins that govern this compound utilization in various organisms.

Data Table: Examples of Analytical Method Performance for this compound Quantification

| Technique | Sample Type | Detection Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Notes | Source |

| CE with PABA derivatization | Beverages | UV (280 nm) | LOD: 3.82 - 4.14 mg/L | Separation of this compound, glucose, maltotriose (B133400). Minimal sample prep. | researchgate.netpsu.edu |

| CE with Bienzyme Electrode | Aqueous Solutions | Electrochemical | LOD: 0.17 mM | Detection of underivatized this compound and glucose. | nih.gov |